1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile
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Overview
Description
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is widely studied for its diverse biological activities . The compound is characterized by the presence of a trifluoroacetyl group and a carbonitrile group attached to the indoline core .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and cyanide sources . One common synthetic route includes the use of palladium-catalyzed cycloaddition reactions, which provide high diastereoselectivity and yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis and cost-efficiency .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indoline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)indoline-4-carbonitrile can be compared with other indoline derivatives, such as:
- 1-(2,2,2-Trifluoroacetyl)indoline-3-carbonitrile
- 1-(2,2,2-Trifluoroacetyl)indoline-5-carbonitrile
- 1-(2,2,2-Trifluoroacetyl)indoline-6-carbonitrile
These compounds share similar structural features but differ in the position of the carbonitrile group, which can significantly affect their chemical reactivity and biological activities .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-15)2-1-3-9(8)16/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCFZAHZHZJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C#N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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